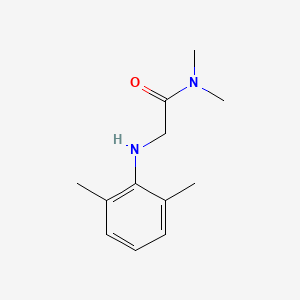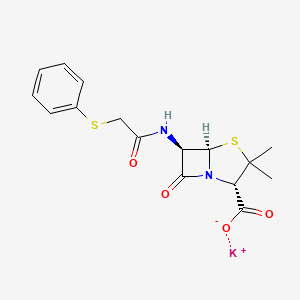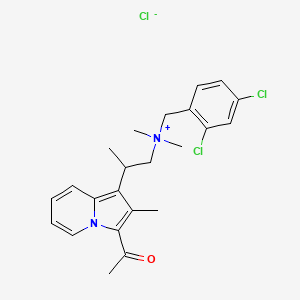
Acetamide, N,N-dimethyl-2-(2,6-xylidino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is a chemical compound with the molecular formula C12H18N2O. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride, followed by N,N-dimethylation. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
N-(2,6-Dimethylphenyl)acetamide: Another structurally related compound with different reactivity and uses.
Uniqueness
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and versatility in various applications .
Propriétés
Numéro CAS |
55882-99-0 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(2,6-dimethylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-8-11(15)14(3)4/h5-7,13H,8H2,1-4H3 |
Clé InChI |
GITDGRCAOGDHCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)







![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)

![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)



